Product packaging for Ethyl 3-(1H-imidazol-1-yl)benzoate(Cat. No.:CAS No. 129746-46-9)

Ethyl 3-(1H-imidazol-1-yl)benzoate

Cat. No.: B3230264
CAS No.: 129746-46-9
M. Wt: 216.24 g/mol
InChI Key: IQZGJDSJKFQBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-(1H-imidazol-1-yl)benzoate (CAS 129746-46-9) is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This ester derivative, which features an imidazole ring linked to a benzoate core, serves as a valuable synthetic intermediate and building block in medicinal chemistry and materials science. The imidazole pharmacophore is a key structural component in a wide range of biologically active molecules and is known for its role in inhibiting enzymes like cytochrome P450 . Research indicates that structurally similar 1H-imidazole-1-yl compounds demonstrate significant biological activities, including potent anti-Candida properties that, in some cases, surpass the efficacy of standard antifungal agents like fluconazole . Beyond biomedical applications, such molecular frameworks are also of interest in materials science, as seen in related compounds used to create metallomesogens and dyes . The structural features of this compound, particularly the planar imidazole ring, can influence the solid-state packing and properties of the resulting materials, as observed in crystal structures of analogous molecules . This compound is intended for research applications as a key intermediate in the synthesis of more complex molecules, such as thiourea derivatives or other heterocyclic hybrids with potential optoelectronic or pharmaceutical value. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B3230264 Ethyl 3-(1H-imidazol-1-yl)benzoate CAS No. 129746-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-imidazol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-4-3-5-11(8-10)14-7-6-13-9-14/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZGJDSJKFQBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 1h Imidazol 1 Yl Benzoate

Retrosynthetic Analysis of Ethyl 3-(1H-imidazol-1-yl)benzoate Architectures

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, two primary bond disconnections are considered the most logical.

C(acyl)-O Bond Disconnection: The most apparent disconnection is at the ester linkage. This simplifies the molecule into two key synthons: an acyl cation equivalent derived from 3-(1H-imidazol-1-yl)benzoic acid and an ethoxide anion from ethanol (B145695). This suggests a forward synthesis based on the esterification of the corresponding carboxylic acid.

N-Aryl Bond Disconnection: A second strategic disconnection breaks the bond between the imidazole (B134444) ring's nitrogen (N-1) and the benzene (B151609) ring. This approach leads to two precursor molecules: imidazole and an ethyl 3-halobenzoate (or a similar activated benzoic acid derivative). The forward synthesis would then involve an N-arylation reaction to form the crucial aryl-imidazole linkage.

These two distinct retrosynthetic pathways form the basis for the classical synthetic routes discussed below.

Classical Synthetic Routes to this compound

Classical methods for synthesizing this compound typically involve multi-step processes that rely on well-established organic transformations.

Following the first retrosynthetic pathway, the most direct method involves the esterification of 3-(1H-imidazol-1-yl)benzoic acid. This precursor is a solid, commercially available compound. sigmaaldrich.com

The Fischer-Speier esterification is the most common method for this transformation. It involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The reaction is driven to completion by heating, often under reflux, and by using the alcohol as the solvent to shift the equilibrium towards the product. libretexts.orggoogle.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. libretexts.org A subsequent nucleophilic attack by ethanol forms a tetrahedral intermediate, which then eliminates a molecule of water to yield the final ethyl ester product. libretexts.org

The second major classical approach involves forming the N-aryl bond, a strategy known as N-arylation. This route connects imidazole with an ethyl benzoate (B1203000) derivative. The traditional method for this transformation is the Ullmann condensation. This reaction typically requires harsh conditions, involving the coupling of imidazole with an aryl halide (e.g., ethyl 3-bromobenzoate or ethyl 3-iodobenzoate) at high temperatures, often in the presence of a stoichiometric amount of a copper catalyst (like copper powder or copper(I) salts) and a base. While effective, the high temperatures and requirement for stoichiometric copper can limit its applicability and functional group tolerance.

Related N-alkylation reactions, such as reacting imidazole with halo-esters like tert-butyl chloroacetate, are also well-established procedures in organic synthesis, demonstrating the general principle of forming a C-N bond between an imidazole nitrogen and a carbon atom bearing a leaving group. nih.gov

Modern Catalytic Approaches for the Synthesis of this compound

Advances in organometallic chemistry have led to the development of highly efficient catalytic methods that can construct the aryl-imidazole framework under significantly milder conditions and with greater precision.

Instead of starting with a pre-formed imidazole ring, modern strategies allow for its construction directly onto an aryl framework. These methods often involve multi-component reactions that build the heterocyclic core in one or more catalytic steps.

One such approach involves a one-pot synthesis where aryl alkyl ketones react with an inorganic ammonium (B1175870) salt, such as (NH₄)₂CO₃, under copper catalysis. nih.govrsc.org This process proceeds through C-H bond activation, α-amination, and oxidative C-C bond cleavage to form the imidazole ring. rsc.org Another innovative method is a palladium-catalyzed tandem reaction that prepares imidazoles from aryl iodides, imines, and carbon monoxide. nih.gov This reaction involves the catalytic carbonylation of the aryl halide with an imine to generate a 1,3-dipole, which then undergoes a cycloaddition to form the imidazole core, allowing for diverse substitution patterns. nih.gov

Significant progress has been made in the direct formation of the aryl-imidazole bond via cross-coupling reactions, largely supplanting the harsh conditions of the classical Ullmann reaction.

Copper-Catalyzed N-Arylation: Modern copper-catalyzed N-arylation systems operate under much milder conditions than their predecessors. organic-chemistry.org The key to this advancement is the use of specific ligands that facilitate the catalytic cycle. Ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) and pyridin-2-yl β-ketones have been shown to be highly effective. organic-chemistry.orgmit.eduresearchgate.net These reactions can couple a variety of imidazoles with aryl iodides and bromides at moderate temperatures (e.g., 60–80 °C) with high yields and excellent functional group compatibility. organic-chemistry.org Inexpensive and stable Salen-Cu(II) complexes have also been developed as effective catalysts for this transformation, even without the need for an inert atmosphere. scirp.org

Palladium-Catalyzed C-H Arylation: A paradigm shift in synthesis is the direct arylation through C-H bond activation, which avoids the need for pre-functionalized starting materials like aryl halides. Palladium catalysts, often in combination with N-heterocyclic carbene (NHC) ligands, can selectively activate a C-H bond on the imidazole ring for coupling with an aryl halide. nih.govacs.org This allows for the regioselective arylation at the C2, C4, or C5 positions of the imidazole core. nih.govacs.org Importantly, these modern methods have expanded the substrate scope to include less reactive but more economical aryl chlorides. acs.org

Nickel-Catalyzed Coupling: Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-H arylation. Catalytic systems using nickel(II) salts combined with specific phosphine (B1218219) ligands can effectively couple imidazoles with phenol (B47542) derivatives and even challenging chloroarenes. researchgate.net

Optimization of Reaction Conditions and Process Parameters for Enhanced Yield and Purity

The efficient synthesis of this compound hinges on the careful optimization of several reaction parameters. These include the choice of catalyst, solvent, base, reaction temperature, and time, as well as the method of purification. While specific data for the direct synthesis of this exact molecule is not extensively detailed in publicly available literature, general principles for the synthesis of N-aryl imidazoles can be applied and optimized.

Key reaction parameters that are typically optimized for the synthesis of related N-aryl imidazole compounds include the catalyst system, solvent, and temperature. For instance, in the synthesis of similar compounds, copper-based catalysts have been shown to be effective. The choice of solvent is also critical, with options ranging from traditional organic solvents to more sustainable alternatives like water. Reaction temperature and duration are fine-tuned to maximize conversion while minimizing the formation of by-products.

Purification is a critical final step to ensure the high purity of the final product. Common methods include recrystallization from a suitable solvent, which can effectively remove impurities. In some cases, selective precipitation by adjusting the pH can be employed to isolate the desired isomer from a mixture. For example, in the purification of a related imidazole derivative, adjusting the pH with a strong acid led to the selective precipitation of the desired regioisomeric salt, resulting in a high yield of 88%. google.com

Table 1: Optimization of Reaction Parameters for N-Aryl Imidazole Synthesis (Illustrative Examples)

ParameterVariationObservationPotential Impact on this compound Synthesis
Catalyst Copper(I) iodide (CuI)Effective in catalyzing the formation of 1,4-disubstituted 1,2,3-triazoles in water, with yields up to 88%. researchgate.netCuI could be a viable catalyst for the N-arylation of imidazole with ethyl 3-bromobenzoate.
Cu@imine/Fe3O4 MNPsNanocatalyst showed high reactivity and could be recycled for six runs without significant loss in activity in the synthesis of tetrasubstituted imidazoles. rsc.orgA recyclable nanocatalyst could offer a more sustainable and cost-effective route.
Solvent WaterUsed as a green solvent in the synthesis of various imidazole derivatives, often leading to high yields. nih.govPerforming the synthesis in water would align with green chemistry principles.
TolueneUsed in the synthesis of imidazolium (B1220033) ionic liquids, though it requires subsequent removal. researchgate.netA non-polar solvent might be necessary depending on the specific reaction mechanism.
Temperature 78°C vs. 100°CIncreasing the temperature from 78°C to 100°C in a CuI-catalyzed reaction increased the yield from 75% to 88%. researchgate.netHigher temperatures may be necessary to drive the reaction to completion, but could also lead to side reactions.
Purification RecrystallizationA common and effective method for purifying imidazole derivatives. google.comnih.govRecrystallization from a suitable solvent like ethyl acetate (B1210297) could yield high-purity this compound.
Selective PrecipitationTreatment with a strong acid to selectively precipitate the desired regioisomer has been successful. google.comThis technique could be explored if isomeric by-products are formed during the synthesis.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key strategies include the use of microwave-assisted synthesis, employing green solvents like ionic liquids and water, and developing solvent-free reaction conditions.

Microwave-Assisted Organic Synthesis (MAOS):

Ionic Liquids as Green Solvents:

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. nih.govrsc.orgresearchgate.netfrontiersin.orgnih.gov They can act as both the solvent and catalyst in a reaction, and their properties can be tuned by modifying the cation and anion. rsc.org Imidazolium-based ionic liquids are particularly well-suited for the synthesis of imidazole derivatives. rsc.org The use of ILs can facilitate product separation and catalyst recycling, further enhancing the sustainability of the process. rsc.org

Solvent-Free Synthesis:

Table 2: Application of Green Chemistry Principles in Imidazole Synthesis

Green Chemistry PrincipleApplication in Imidazole SynthesisAdvantages for this compound Synthesis
Alternative Energy Sources Microwave-assisted synthesis (MAOS) of various imidazole derivatives. researchgate.netnih.govReduced reaction times, higher yields, and improved product selectivity. researchgate.net
Use of Safer Solvents Water as a solvent for the synthesis of imidazole and triazole derivatives. researchgate.netnih.govEnvironmentally benign, non-toxic, and readily available.
Ionic liquids (ILs) as solvents and catalysts for various reactions. rsc.orgresearchgate.netfrontiersin.orgLow volatility, high thermal stability, and potential for catalyst recycling. rsc.org
Waste Prevention Solvent-free synthesis of polysubstituted imidazoles using a recyclable nanocatalyst. rsc.orgEliminates solvent waste and simplifies product purification.

By systematically optimizing reaction conditions and embracing green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 1h Imidazol 1 Yl Benzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Conformational Analysis

No published studies detailing the one-dimensional or two-dimensional NMR spectra for Ethyl 3-(1H-imidazol-1-yl)benzoate were found.

A definitive assignment of proton and carbon environments through techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) is not possible without experimental data.

Information regarding the dynamic processes of the molecule, such as the rotational barrier between the benzoate (B1203000) and imidazole (B134444) rings, is unavailable as no variable temperature NMR studies have been reported.

Single Crystal X-ray Diffraction Analysis of this compound

The synthesis of a single crystal suitable for X-ray diffraction of this compound has not been reported in the searched literature. Consequently, no crystallographic data is available.

Without a crystal structure, the precise solid-state conformation, including critical bond lengths, bond angles, and torsion angles between the aromatic rings, remains unknown.

A detailed analysis of the supramolecular assembly, which would depend on intermolecular forces like hydrogen bonding and π-π stacking, cannot be performed in the absence of crystallographic data.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Isomers

No specific Infrared (IR) or Raman spectra for This compound have been published. Therefore, an analysis of its vibrational modes to confirm functional groups and study potential conformational isomers is not feasible.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous structural confirmation of novel organic compounds. In the case of this compound, HRMS provides the capability to determine its elemental composition with high accuracy, distinguishing it from other isobaric species. Furthermore, by analyzing the fragmentation patterns, significant insights into the molecule's structural integrity and the relative strengths of its chemical bonds can be obtained.

The chemical formula of this compound is C12H12N2O2, which corresponds to a theoretical monoisotopic mass of 216.0899 g/mol . In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed primarily as its protonated molecular ion, [M+H]+.

The fragmentation of this compound in the mass spectrometer is anticipated to proceed through several key pathways, dictated by the lability of the ester functional group and the stability of the aromatic and heterocyclic ring systems. The primary fragmentation events are expected to involve the ethyl ester moiety and the bond connecting the imidazole ring to the benzoate group.

A major fragmentation pathway for ethyl esters is the loss of the ethoxy group. For this compound, this would involve the cleavage of the C-O bond of the ester, leading to the loss of an ethoxy radical (•OCH2CH3), resulting in the formation of the stable 3-(1H-imidazol-1-yl)benzoyl cation. Further fragmentation of this cation could occur through the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation of benzoyl derivatives, which would yield the 3-(1H-imidazol-1-yl)phenyl cation.

Another prominent fragmentation pathway for esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen with subsequent cleavage of the alpha-beta bond. In the case of this compound, this would lead to the loss of a neutral ethene molecule (C2H4) and the formation of the radical cation of 3-(1H-imidazol-1-yl)benzoic acid.

Cleavage of the bond between the phenyl ring and the imidazole nitrogen is also a plausible fragmentation route. This would lead to the formation of an imidazolyl radical and a charged ethyl 3-aminobenzoate (B8586502) species, or conversely, a charged imidazole species and a neutral ethyl 3-aminobenzoate radical, depending on which fragment retains the charge. Given the stability of the imidazole ring, the formation of a protonated imidazole fragment is a likely event. The imidazole ring itself is generally stable and less prone to ring-opening under typical ESI-MS/MS conditions; fragmentation is more likely to involve loss of the entire ring or its substituents nih.govtandfonline.com.

The predicted major fragments for this compound are summarized in the following table:

Fragment Ion Proposed Structure Elemental Composition Theoretical m/z Fragmentation Pathway
[M+H]+[C12H13N2O2]+217.0972Protonated molecular ion
[M-C2H4+H]+[C10H9N2O2]+189.0659Loss of ethene (McLafferty rearrangement)
[M-C2H5O+H]+[C10H8N2O]+172.0658Loss of ethoxy radical
[M-C2H5O-CO+H]+[C9H8N2]+144.0682Subsequent loss of CO from the benzoyl cation
[C6H5N2]+[C6H5N2]+117.0447Cleavage of the imidazole-phenyl bond
[C3H3N2]+[C3H3N2]+67.0291Imidazole cation

These predicted fragmentation pathways provide a detailed "fingerprint" of the molecule, which can be used for its unequivocal identification in complex matrices and for further structural studies. The high mass accuracy provided by HRMS ensures that the assigned elemental compositions for both the parent ion and its fragments are reliable, thereby confirming the structure of this compound.

Theoretical and Computational Investigations of Ethyl 3 1h Imidazol 1 Yl Benzoate

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of Ethyl 3-(1H-imidazol-1-yl)benzoate. The B3LYP functional, a hybrid method that incorporates a portion of exact exchange from Hartree-Fock theory with other exchange and correlation functionals, is commonly used in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p) to model the geometry and electronic properties of similar imidazole-containing organic molecules. researchgate.netresearchgate.net

These calculations provide detailed information about the molecule's electronic structure, including the distribution and energy levels of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier molecular orbitals (FMOs), known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netniscpr.res.in For instance, in a related compound, Ethyl N′-3-(1H-imidazol-1-yl) propylcarbamoyl benzohydrazonate monohydrate, the HOMO-LUMO energy gap was calculated to be a large 3.5968 eV, suggesting high kinetic stability. researchgate.net Analysis of the FMOs reveals that for many such compounds, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. researchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Data for an Analogous Imidazole (B134444) Derivative

Parameter Value Significance
HOMO Energy - Indicates electron-donating capability
LUMO Energy - Indicates electron-accepting capability

Data based on calculations for Ethyl N′-3-(1H-imidazol-1-yl) propylcarbamoyl benzohydrazonate monohydrate using the B3LYP/6-311++G(d,p) level of theory.

Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations

The flexibility of this compound, particularly around the rotatable single bonds connecting the benzoate (B1203000) and imidazole rings and the ethyl ester group, gives rise to a complex conformational landscape. Computational methods are employed to explore these different spatial arrangements and identify the most stable, low-energy conformers.

Conformational searches can be performed using molecular mechanics (MM) force fields, which offer a computationally inexpensive way to sample a large number of possible structures. The resulting low-energy conformers can then be subjected to more accurate optimization using DFT methods. For a similar, more complex imidazole derivative, researchers performed DFT calculations to map the molecular energy profile by systematically rotating key torsional angles from -180° to +180° in 10° increments to determine conformational flexibility. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms over time at a given temperature. arxiv.org This allows for the exploration of the conformational space accessible to the molecule under specific conditions, such as in a particular solvent. MD simulations on related 1,3-dimethylimidazolium (B1194174) ionic liquids have been used to study thermodynamic properties and interactions with solvent molecules, illustrating a powerful method for understanding molecular behavior in a condensed phase. arxiv.org

Prediction of Spectroscopic Parameters Using Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net Theoretical ¹H and ¹³C NMR chemical shifts can be computed for the optimized geometry of this compound and then compared to experimental spectra. researchgate.net This comparison helps confirm the molecular structure and assign specific signals to individual nuclei. Recent advancements in computational NMR prediction also involve machine learning algorithms trained on large datasets of experimental spectra to achieve high accuracy, with mean absolute errors of less than 0.10 ppm for ¹H shifts in common solvents. nih.gov

Vibrational Frequencies: Theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated for the optimized structure of the molecule. These calculations, often performed at the same DFT level of theory (e.g., B3LYP/6-31G*), help in the assignment of vibrational modes observed in experimental spectra. nih.gov A comparison between the calculated and experimental frequencies can confirm the functional groups present and provide confidence in the determined structure. For related imidazole compounds, theoretical vibrational frequencies have shown good agreement with experimental IR data. researchgate.net

Table 2: Example of Calculated vs. Experimental Data for Analogous Compounds

Spectroscopic Data Computational Method Typical Finding
¹H & ¹³C NMR Chemical Shifts GIAO (DFT) Good correlation with experimental values, aiding in signal assignment. researchgate.netresearchgate.net

Reactivity Descriptors and Fukui Functions for Electrophilic and Nucleophilic Sites

DFT calculations can be used to compute various reactivity descriptors that predict how a molecule will behave in a chemical reaction. These can be categorized as global or local descriptors.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. They are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and higher kinetic stability. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reaction. researchgate.net

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

Studies on analogous imidazole derivatives have used these descriptors to demonstrate high kinetic stability, characterized by large energy gaps and high hardness values. researchgate.net

Local Reactivity Descriptors: These descriptors identify specific sites within the molecule that are most susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as around nitrogen or oxygen atoms. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

Fukui Functions (FF): These functions provide a more quantitative measure of the reactivity at a specific atomic site by analyzing the change in electron density when an electron is added to or removed from the molecule. This helps to pinpoint the most likely centers for electrophilic and nucleophilic reactions. researchgate.net

Solvent Effects on the Conformation and Electronic Properties of this compound

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method where the solvent is treated as a continuous medium with a specific dielectric constant.

Using methods like Time-Dependent DFT (TD-DFT) combined with PCM, it is possible to predict how a solvent will affect the electronic properties, such as the UV-Vis absorption spectrum. researchgate.net For example, TD-DFT calculations have been performed in solvents like DMSO and ethanol (B145695) to simulate the electronic spectra of related molecules, providing insight into solvent-solute interactions. researchgate.netresearchgate.net Solvation can also influence the conformational equilibrium by stabilizing certain conformers over others, particularly those with a larger dipole moment in polar solvents. This can be investigated by performing geometry optimizations and energy calculations within the solvent continuum.

Chemical Reactivity and Mechanistic Studies of Ethyl 3 1h Imidazol 1 Yl Benzoate

Hydrolysis and Transesterification Reactions of the Ester Moiety in Ethyl 3-(1H-imidazol-1-yl)benzoate

The ester group in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water, typically in the presence of an acid or a base catalyst.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification to yield sodium 3-(1H-imidazol-1-yl)benzoate and ethanol (B145695). youtube.comlibretexts.orgsserc.org.uk This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The reaction is essentially irreversible as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the ester is hydrolyzed to 3-(1H-imidazol-1-yl)benzoic acid and ethanol. libretexts.org This reaction is the reverse of Fischer esterification and is an equilibrium process. The protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by water.

A study on a related compound, an ester derivative of 1,3,4-oxadiazol-2-one, showed that hydrolysis of the ethyl ester to the corresponding carboxylic acid occurred with a half-life of over 48 hours in PBS at pH 7.4 and 37°C. unito.it In human serum, the hydrolysis was faster, with a half-life of 4 hours, indicating potential enzymatic catalysis. unito.it While this is not the exact target molecule, it provides insight into the general stability of similar ester functionalities under physiological conditions.

Transesterification:

Transesterification involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to form a different ester. For example, reacting this compound with methanol (B129727) would lead to the formation of mthis compound and ethanol. This process is also an equilibrium-driven reaction.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the substitution pattern is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS):

The two substituents on the benzene ring, the ester group (-COOEt) and the imidazolyl group, have opposing effects on the ring's reactivity towards electrophiles.

The ethyl ester group is a meta-directing deactivator due to its electron-withdrawing nature.

The 1H-imidazol-1-yl group is generally considered an activating group and directs incoming electrophiles to the ortho and para positions. However, under acidic conditions required for many EAS reactions, the imidazole (B134444) ring can be protonated, becoming a strongly deactivating, meta-directing group.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution is less common for simple benzene derivatives unless there are strong electron-withdrawing groups positioned ortho or para to a good leaving group. youtube.com In the case of this compound, the ring is not sufficiently activated for typical NAS reactions. However, derivatives with additional activating groups, such as a nitro group, can undergo NAS. For example, the synthesis of ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate involves the substitution of a fluorine atom by an amine on a nitrated benzene ring. nih.govnih.gov

Reactions Involving the Imidazole Nitrogen Atoms of this compound

The imidazole ring contains two nitrogen atoms with different chemical properties, providing sites for various reactions. longdom.org

The nucleophilic N1 nitrogen of the imidazole ring can react with electrophiles such as alkyl halides to form quaternary imidazolium (B1220033) salts (N-alkylation). This reaction introduces a permanent positive charge on the imidazole ring, which can significantly alter the molecule's physical and biological properties. For instance, the reaction of 1H-imidazole-1-ethanol with acid halides is a known method for preparing imidazole derivatives. epo.org

Photochemical Reactivity and Transformations of this compound

Mechanistic Investigations of Key Transformations Involving this compound

Detailed mechanistic studies on this compound itself are limited in the provided search results. However, the mechanisms of the fundamental reactions it can undergo are well-established in organic chemistry.

Hydrolysis: The mechanism of ester hydrolysis involves a tetrahedral intermediate formed by the nucleophilic attack of water (acid-catalyzed) or hydroxide (base-catalyzed) on the carbonyl carbon. libretexts.org

Nucleophilic Aromatic Substitution: For activated systems, the addition-elimination mechanism is common. youtube.com This involves the formation of a resonance-stabilized Meisenheimer complex as an intermediate. youtube.com

N-Alkylation of Imidazole: This is a standard SN2 reaction where the nucleophilic nitrogen atom of the imidazole ring attacks the electrophilic carbon of an alkyl halide.

Computational studies, such as Density Functional Theory (DFT), have been used to investigate the molecular geometry, electronic structure (HOMO-LUMO energy gap), and conformational flexibility of related imidazole-containing compounds. researchgate.net Such studies can provide valuable insights into the reactivity and potential reaction mechanisms.

Coordination Chemistry of Ethyl 3 1h Imidazol 1 Yl Benzoate

Ethyl 3-(1H-imidazol-1-yl)benzoate as a Ligand in Metal Complexes

The imidazole (B134444) moiety is a well-established functional group in coordination chemistry, known for its ability to form stable complexes with a wide range of transition metals. The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) of the imidazole ring is readily available for donation to a metal center.

Potential for Bidentate or Chelating Coordination via Ester Oxygen and Imidazole Nitrogen

While less common, the possibility of bidentate or chelating coordination exists. This would involve the simultaneous coordination of the imidazole nitrogen and one of the oxygen atoms from the ethyl ester group. However, the formation of a stable chelate ring would be sterically constrained due to the meta-substitution pattern on the benzene (B151609) ring. The resulting chelate ring would be large and likely strained, making this coordination mode less favorable than simple monodentate coordination. Bridging coordination, where the imidazole and ester groups bind to different metal centers, could also be envisioned in the formation of coordination polymers.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this ligand would likely follow standard procedures for the formation of imidazole-metal complexes. A typical synthesis would involve reacting this compound with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a suitable solvent. The resulting complexes could be isolated as crystalline solids and characterized by techniques such as elemental analysis, melting point determination, and various spectroscopic methods.

Spectroscopic Analysis of Metal-Ethyl 3-(1H-imidazol-1-yl)benzoate Complexes (e.g., EPR, UV-Vis, IR)

Should such complexes be synthesized, their spectroscopic analysis would provide crucial information about the coordination environment.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the imidazole ring and the C=O stretching frequency of the ester group upon coordination would be indicative of metal-ligand bond formation. A shift in the C=O band to a lower wavenumber could suggest the involvement of the ester oxygen in coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would reveal information about the d-d transitions of the metal center and charge-transfer bands, providing insights into the geometry and electronic structure of the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II)), EPR spectroscopy would be a powerful tool to determine the nature of the metal-ligand bonding and the local symmetry of the metal site.

Applications of Metal-Ethyl 3-(1H-imidazol-1-yl)benzoate Complexes in Catalysis (e.g., Homogeneous Catalysis, Organometallic Reactions)

Metal complexes containing imidazole-based ligands are widely explored in catalysis due to their ability to stabilize various oxidation states of the metal and to participate in substrate activation. If synthesized, complexes of this compound could potentially be screened for catalytic activity in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The electronic and steric properties imparted by the ethyl benzoate (B1203000) substituent could influence the catalytic performance. However, without experimental data, any discussion of catalytic applications remains speculative.

Applications of Ethyl 3 1h Imidazol 1 Yl Benzoate in Non Biological Systems

Ethyl 3-(1H-imidazol-1-yl)benzoate as a Monomer or Component in Polymer Chemistry

The bifunctional nature of this compound, featuring a reactive ester group and the potential for coordination or further reaction at the imidazole (B134444) ring, positions it as a candidate monomer for the synthesis of novel polymeric materials. While specific studies detailing the polymerization of this compound are not extensively documented in the reviewed literature, the broader class of imidazole-containing polymers is an active area of research.

Theoretically, this compound could be incorporated into polymer chains through several synthetic routes. The ethyl benzoate (B1203000) moiety can undergo transesterification or hydrolysis followed by condensation polymerization to form polyesters or polyamides. For instance, the synthesis of fully bio-based poly(3-hydroxybutyrate)-oligo-2-ethyl oxazoline (B21484) conjugates has been reported, demonstrating the versatility of ester-containing monomers in creating complex polymer architectures nih.gov. Similarly, the polymerization of aniline (B41778) derivatives has been shown to yield conducting polymers with interesting properties dergipark.org.tr.

The imidazole group can also play a crucial role in polymerization processes. It can act as a ligand for metal-catalyzed polymerizations or as a functional group that can be modified post-polymerization. The synthesis of polymers with tailored properties, such as those for use in biomedical applications or as surfactants, often relies on the precise control of monomer structure and polymerization conditions mdpi.commdpi.com. For example, living anionic polymerization has been utilized to create branched polymers from commercial monomers by incorporating a difunctional comonomer polyacs.org.

The incorporation of the rigid imidazole and benzoate units into a polymer backbone would be expected to influence its material properties significantly. The aromatic and heterocyclic rings would likely enhance the thermal stability of the resulting polymer. The thermal properties of polymers are critical for their application and are often investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) nih.govdergipark.org.tr. For example, the thermal stability of poly(OPA)/BNT nanocomposites was found to be higher than that of the pure polymer dergipark.org.tr.

Supramolecular Assembly and Self-Organization of this compound

The planar structure of the imidazole and benzene (B151609) rings, coupled with the presence of potential hydrogen bond acceptors (the nitrogen atoms of the imidazole and the oxygen atoms of the ester) and donors (if hydrolyzed to the carboxylic acid), makes this compound an excellent candidate for studies in supramolecular chemistry.

The study of crystal structures provides fundamental insights into the intermolecular interactions that govern the self-assembly of molecules. While the specific crystal structure of this compound is not detailed in the searched literature, numerous studies on related imidazole-benzoate derivatives highlight the common packing motifs.

These studies reveal that hydrogen bonding and π-π stacking are the dominant forces directing the assembly of these molecules in the solid state. For example, in the crystal structure of Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate, intermolecular N-H···N and C-H···O hydrogen bonds link neighboring molecules to form dimers, which then assemble into chains nih.govnih.gov. C-H···π interactions are also observed, further stabilizing the crystal packing nih.govnih.gov. Similarly, the crystal structure of Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate is stabilized by a three-dimensional network of O-H···N and O-H···O hydrogen bonds involving water molecules, as well as C-H···O and C-H···π interactions nih.govnih.gov.

The principles of crystal engineering could be applied to this compound to design cocrystals with specific structures and properties. By selecting appropriate co-formers, it may be possible to create new solid forms with altered physical properties such as solubility and stability. For instance, the cocrystallization of a related compound with different organic acids could lead to a variety of supramolecular architectures. The synthesis of fused triazolo/thiadiazole systems clubbed with an indole (B1671886) scaffold demonstrates the power of combining different heterocyclic rings to create complex, functional crystalline materials mdpi.com.

Below is a table summarizing the crystallographic data for some related imidazole-containing compounds.

CompoundFormulaCrystal SystemSpace GroupV (ų)Ref.
Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoateC₁₅H₁₈N₄O₄TriclinicP-1775.83(7) nih.gov
Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrateC₂₂H₂₁ClN₄O₂·2H₂OMonoclinicP2₁/c2261.12(6) nih.gov
3-Ethyl-4-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-4H-1,2,4-triazole dihydrateC₁₆H₁₉N₅·2H₂OMonoclinicP2₁/c1715.0(3) researchgate.net
4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amineC₁₅H₁₂N₆MonoclinicP2₁/n1293.6(4) mdpi.com

The rigid, rod-like structure of molecules containing both imidazole and benzoate moieties suggests their potential to form liquid crystalline phases highland.cc.il.uswikipedia.org. Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals wikipedia.org. The first discovered liquid crystal was a cholesterol derivative, cholesteryl benzoate highland.cc.il.us. Benzoate derivatives, in general, are known to exhibit liquid crystalline properties google.com.

Furthermore, the ability of this compound to form hydrogen bonds and engage in π-π stacking suggests its potential as a low molecular weight organogelator. Organogels are formed by the self-assembly of gelator molecules in an organic solvent to create a three-dimensional network that immobilizes the solvent calis.edu.cn. Carbazole-based organogelators, for example, self-assemble into fibers through a combination of hydrogen bonding and π-π interactions, resulting in strong fluorescent emissions calis.edu.cn. The structural similarities suggest that this compound or its derivatives could exhibit similar gelation behavior in appropriate solvents.

Role of this compound in Advanced Sensing Technologies (Non-biological analytes)

The imidazole moiety is a well-known coordination site for metal ions, and the benzoate group can be electronically modified to tune the photophysical properties of the molecule. This combination makes this compound a potential candidate for the development of chemosensors for non-biological analytes such as metal ions or anions.

However, a review of the current literature did not yield specific studies on the application of this compound in this area. In principle, the binding of an analyte to the imidazole nitrogen could lead to a change in the electronic properties of the molecule, resulting in a detectable signal, such as a change in fluorescence or a shift in UV-Vis absorption. For example, a fluorescent chemosensor bearing amine and benzenyl functionality has been developed for the detection of Fe³⁺ ions in aqueous solution ijcea.org. The design of such sensors often involves the strategic placement of binding sites and signaling units within the molecular framework. Further research would be necessary to explore the potential of this compound as a chemosensor for non-biological species.

Use of this compound as a Precursor for Advanced Functional Materials

The structure of this compound makes it a promising candidate as a precursor for synthesizing more complex, high-performance functional materials. The imidazole ring and the benzoate group can be independently or concertedly modified to build larger molecular architectures.

The imidazole moiety is a cornerstone in the construction of certain porous crystalline materials known as metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs). These materials are renowned for their high surface area and tunable properties, making them suitable for gas storage, separation, and catalysis. Imidazole and its derivatives can act as the nitrogen-based linkers that coordinate with metal ions to form the extended network of a MOF. researchgate.netrsc.org For instance, frameworks built with linkers like 1,3,5-tris(1-imidazolyl)benzene have been synthesized and studied for their selective adsorption properties. researchgate.net Similarly, imidazole-based COFs have been developed and have shown exceptional efficiency in applications like uranium extraction from seawater. rsc.org

Furthermore, the ester group of the benzoate moiety can be hydrolyzed to form 3-(1H-imidazol-1-yl)benzoic acid. This resulting carboxylic acid is a classic bidentate linker for creating robust MOFs. The combination of a carboxylate linker and a nitrogen-rich imidazole group in one molecule offers a pathway to designing multifunctional frameworks.

The entire molecule can also serve as a foundational unit for more complex derivatives. Research on related structures, such as Ethyl 4-[3-(1H-imidazol-1-yl)propyl-amino]-3-nitro-benzoate, demonstrates that the core imidazole-benzoate structure can be elaborated into larger molecules, although the specific applications of these derivatives may vary. nih.gov

Table 1: Potential Functional Materials Derived from Imidazole and Benzoate Precursors

Functional Material Relevant Structural Motif Potential Application Reference Example
Metal-Organic Frameworks (MOFs) Imidazole, Carboxylate (from hydrolysis) Gas storage, Catalysis, Sensing Imidazole-functionalized Cd-MOF for sensing researchgate.netrsc.org
Covalent-Organic Frameworks (COFs) Imidazole Uranium extraction, Separation Imidazole-based COF for uranium extraction rsc.org
Coordination Polymers Imidazole, Benzoate Luminescence, Magnetism N/A
Complex Organic Dyes Imidazole, Benzoate Photovoltaics, Imaging Imidazole derivatives in DSSCs uokerbala.edu.iqrsc.orgekb.egepa.gov

Industrial Catalysis Applications (e.g., as a ligand, catalyst component, or reaction promoter)

In the realm of industrial catalysis, both imidazole and benzoate functionalities present opportunities for application, primarily through ligand design for metal-based catalysts.

The imidazole ring is a precursor to N-heterocyclic carbenes (NHCs), a powerful class of ligands that form highly stable and active complexes with a wide range of transition metals. These NHC-metal complexes are pivotal in reactions like olefin metathesis, cross-coupling, and polymerization. While this compound is not itself an NHC, it can be chemically modified to form one.

More directly, the nitrogen atoms in the imidazole ring can act as neutral donors to coordinate with metal centers. Similarly, the benzoate group, particularly after hydrolysis to a carboxylate, can serve as an anionic ligand. Zinc benzoates, for example, have been systematically studied as Lewis acid catalysts for organic transformations like the formation of oxazolines. nih.govacs.org The lability and electronic properties of benzoate ligands can be tuned to influence catalytic activity. nih.govacs.org

A molecule like this compound could therefore act as a bidentate or bridging ligand, coordinating to a metal center through both a nitrogen atom of the imidazole and an oxygen atom of the carbonyl group. Such "ambiphilic ligands," which contain both Lewis basic (imidazole) and potentially Lewis acidic (metal-coordinated carbonyl) sites, can exhibit unique reactivity and catalytic properties. rsc.org This dual functionality could be exploited in cooperative catalysis, where both parts of the ligand play an active role in the chemical transformation.

Table 2: Potential Catalytic Roles of Imidazole and Benzoate Moieties

Moiety Potential Role Type of Catalysis Example System
Imidazole Ligand (N-donor) Homogeneous Catalysis Cobalt complexes with azole-pyridine ligands confex.com
Imidazole NHC Precursor Organometallic Catalysis N/A
Benzoate Ligand (O-donor) Lewis Acid Catalysis Zinc benzoate for oxazoline synthesis nih.govacs.org
Benzoate Bulky Ligand Enzyme Active Site Modeling Diiron enzymes with bulky benzoate ligands acs.org

Optoelectronic Applications (e.g., in Dye-Sensitized Solar Cells or Luminescent Materials)

The conjugated system formed by the phenyl ring and the imidazole group, combined with the electronic nature of the ester, makes this compound a molecule of interest for optoelectronic applications.

Luminescent Materials: The benzoate group has been successfully used as an electron-accepting unit in the design of novel emitters for organic light-emitting diodes (OLEDs). nih.govrsc.org Specifically, it has been incorporated into molecules exhibiting thermally activated delayed fluorescence (TADF). nih.govrsc.orgrsc.org In these systems, the benzoate group serves as the LUMO-bearing (Lowest Unoccupied Molecular Orbital) part of the molecule, facilitating charge transfer and enabling efficient light emission. rsc.org

Furthermore, aromatic carboxylates like benzoates are widely used as "antenna" ligands for lanthanide ions (e.g., Europium, Terbium). In these complexes, the organic ligand absorbs UV light and efficiently transfers the energy to the metal ion, which then emits light at its characteristic wavelength (e.g., red for Eu³⁺). researchgate.net The specific substituents on the benzoate ring can tune the energy transfer process and the resulting luminescence. researchgate.net

Dye-Sensitized Solar Cells (DSSCs): Imidazole derivatives are extensively researched for their roles in various components of DSSCs. They have been incorporated as π-bridges, donors, and auxiliary donors in organic sensitizer (B1316253) dyes. uokerbala.edu.iqrsc.orgekb.egepa.gov The imidazole unit can influence the dye's light-absorption properties, its energy levels, and its attachment to the semiconductor surface (e.g., TiO₂). Machine learning models have even been employed to predict the performance of new imidazole-based dyes, underscoring their importance in the field. nih.gov this compound could serve as a building block for such dyes, where the benzoate ester could be hydrolyzed to a carboxylic acid to act as the anchoring group to the semiconductor surface.

Table 3: Roles of Imidazole and Benzoate Moieties in Optoelectronics

Application Moiety Function Mechanism/Principle Reference Example
OLEDs (TADF) Benzoate Electron Acceptor Forms LUMO, facilitates charge transfer Methyl 3-(...)-benzoate TADF emitters nih.govrsc.org
Luminescent Complexes Benzoate Antenna Ligand Absorbs UV light, sensitizes lanthanide emission Europium benzoate complexes researchgate.net
Dye-Sensitized Solar Cells Imidazole Dye Component (π-bridge, donor) Tunes optical and electrochemical properties Imidazole-based dyes for DSSCs uokerbala.edu.iqrsc.orgekb.egepa.gov

Future Research Directions and Unexplored Avenues for Ethyl 3 1h Imidazol 1 Yl Benzoate

The foundational research into Ethyl 3-(1H-imidazol-1-yl)benzoate has established its significance as a versatile chemical entity. However, the full potential of this compound and its derivatives is far from realized. The subsequent sections outline promising future research directions that could unlock novel applications and a deeper understanding of its chemical behavior.

Q & A

Q. What are the established synthetic methodologies for Ethyl 3-(1H-imidazol-1-yl)benzoate?

this compound can be synthesized via:

  • Nucleophilic aromatic substitution : Reacting ethyl 3-bromobenzoate with imidazole in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO at 80–100°C. This method is analogous to imidazole-acetate ester syntheses .
  • Esterification : Acid-catalyzed (e.g., H₂SO₄) condensation of 3-(1H-imidazol-1-yl)benzoic acid with ethanol.
  • Multicomponent reactions : Adapting protocols for imidazole ring formation using benzil derivatives, aldehydes, and ammonium acetate in refluxing ethanol . Purification typically involves solvent extraction (ethyl acetate/water), drying over anhydrous Na₂SO₄, and recrystallization from ethyl acetate or hexane .

Q. How is this compound structurally characterized?

Key techniques include:

  • Spectroscopy :
  • ¹H NMR (aromatic protons: δ 7.5–8.5 ppm; imidazole protons: δ 7.1–7.3 ppm).
  • ¹³C NMR (ester carbonyl: ~165–170 ppm; imidazole carbons: ~120–140 ppm).
  • IR (C=O stretch: ~1700 cm⁻¹; imidazole C=N: ~1600 cm⁻¹) .
    • Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 231.1004 for C₁₂H₁₂N₂O₂⁺).
    • X-ray crystallography : Single-crystal diffraction with SHELX software validates bond lengths/angles and packing motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Parameter screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃), solvents (DMF vs. acetonitrile), and temperatures (80–120°C) to minimize side reactions.
  • Catalysis : Add KI to enhance reactivity in SNAr reactions via halogen exchange.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 7 hours) while maintaining yields >80% .
  • Workflow : Monitor reactions by TLC and optimize quenching/purification steps to isolate the product from unreacted imidazole or ester precursors .

Q. What computational methods elucidate the electronic properties of this compound?

  • Density Functional Theory (DFT) :
  • B3LYP/6-31G* calculations model frontier molecular orbitals (HOMO-LUMO) to predict reactivity (e.g., nucleophilic imidazole N-atoms).
  • Polarizable Continuum Model (PCM) simulates solvent effects on dipole moments and charge transfer .
    • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to confirm electronic transitions (e.g., π→π* in the benzoate ring) .

Q. How are crystallographic data analyzed for structural confirmation?

  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.
  • Refinement : SHELXL refines structures with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are added geometrically or via riding models .
  • Validation : Check CIF files with PLATON or Mercury to ensure no crystallographic disorders or missed symmetry .

Methodological Notes

  • Synthetic reproducibility : Always pre-dry solvents (e.g., DMF over molecular sieves) and use freshly distilled imidazole to avoid moisture-driven side reactions .
  • Computational rigor : Benchmark DFT methods against higher-level theories (e.g., MP2) for accuracy in charge distribution analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(1H-imidazol-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(1H-imidazol-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.